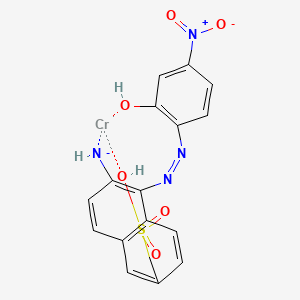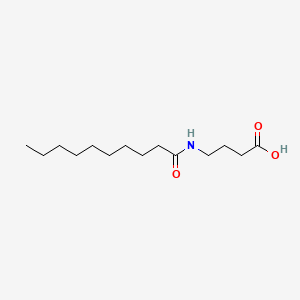
3,5-Octadien-1-ol, (3Z,5E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Octadien-1-ol, (3Z,5E)-: is an aliphatic alcohol with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . This compound is characterized by its two double bonds in the 3rd and 5th positions, with the (3Z,5E) configuration indicating the specific geometric isomerism of the double bonds . It is a colorless liquid that is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Octadien-1-ol, (3Z,5E)- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 1,5-octadiene. This method typically uses diborane (B2H6) or borane-tetrahydrofuran (BH3-THF) complex for the hydroboration step, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of 3,5-Octadien-1-ol, (3Z,5E)- often involves the catalytic hydrogenation of 1,5-octadiene using a suitable catalyst such as palladium on carbon (Pd/C) . This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Octadien-1-ol, (3Z,5E)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Octadien-1-ol, (3Z,5E)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of aliphatic alcohols on cellular processes. It is also employed in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3,5-Octadien-1-ol, (3Z,5E)- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparación Con Compuestos Similares
1,5-Octadien-3-ol: Another aliphatic alcohol with similar molecular structure but different positional isomerism.
3,5-Octadien-2-one: A ketone with similar carbon skeleton but different functional group.
Uniqueness: 3,5-Octadien-1-ol, (3Z,5E)- is unique due to its specific (3Z,5E) configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it valuable in specific applications .
Propiedades
Número CAS |
70664-96-9 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(3Z,5E)-octa-3,5-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-6,9H,2,7-8H2,1H3/b4-3+,6-5- |
Clave InChI |
ZVVFQUSSYQVVJC-ICWBMWKASA-N |
SMILES isomérico |
CC/C=C/C=C\CCO |
SMILES canónico |
CCC=CC=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















